8-Br-PET-cGMP

Description

BenchChem offers high-quality 8-Br-PET-cGMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Br-PET-cGMP including the price, delivery time, and more detailed information at info@benchchem.com.

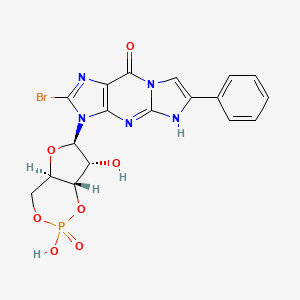

Structure

3D Structure

Properties

IUPAC Name |

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFYLRNLQRROD-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 8-Br-PET-cGMP in Elucidating cGMP-Mediated Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and sensory transduction. The intricate nature of the cGMP signaling pathway necessitates the use of specific molecular tools to dissect its components and understand its downstream effects. 8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its phosphorothioate (B77711) analog, Rp-8-Br-PET-cGMPS, have emerged as invaluable pharmacological agents for the investigation of cGMP-dependent protein kinase (PKG) activity. This technical guide provides a comprehensive overview of the research applications, mechanism of action, and experimental considerations for utilizing 8-Br-PET-cGMP and its derivatives in a research setting.

Core Principles: Mechanism of Action and Specificity

8-Br-PET-cGMP and its related compounds are potent and selective modulators of cGMP-dependent protein kinase (PKG). The primary research application of the Rp-stereoisomer, Rp-8-Br-PET-cGMPS, is as a competitive inhibitor of PKG.[1]

Kinetic analyses have demonstrated that Rp-8-Br-PET-cGMPS acts as a competitive inhibitor for both type Iα and Iβ isoforms of PKG, with a low apparent dissociation constant (Ki).[1] This high affinity and selectivity make it a superior tool for distinguishing between cGMP- and cAMP-mediated signaling pathways.[1] While it primarily targets PKG, it is important to note that at higher concentrations, it can also inhibit cAMP-dependent protein kinase (PKA) and cGMP-specific phosphodiesterase (PDE) type V.[1]

In contrast, the sulfur-free parent compound, 8-Br-PET-cGMP, has been shown to decrease stimulation-induced vasoconstriction without affecting neurotransmitter release, suggesting it may act as a PKG activator in some contexts.[1] However, its effects can be complex, with one study indicating it can have a dual effect on cyclic nucleotide-gated (CNG) channels, causing potentiation at physiological cGMP concentrations and minor inhibition at higher concentrations.[2]

Applications in Research

The unique properties of 8-Br-PET-cGMP and its analogs have led to their use in a wide range of research areas:

-

Cardiovascular Research: These compounds are extensively used to study the role of the NO/cGMP/PKG pathway in smooth muscle relaxation and vasodilation.[1][3][4] For instance, Rp-8-Br-PET-cGMPS has been used to demonstrate that relaxation of arteries in response to nitric oxide (NO) donors is mediated by a cGMP/PKG-dependent mechanism.[1]

-

Neuroscience: The role of the cGMP pathway in neuronal function and plasticity is an active area of investigation. Studies have employed these inhibitors to probe the involvement of PKG in processes like conditioned place preference and memory formation.[5]

-

Retinal Degeneration Research: In models of retinitis pigmentosa, where elevated cGMP levels are implicated in photoreceptor cell death, cGMP analogs with inhibitory actions on PKG, such as Rp-8-Br-PET-cGMPS, are being explored for their therapeutic potential.[2][6][7] Research has shown that Rp-8-Br-PET-cGMPS can interact with several cGMP-binding proteins in the retina, including PKG1β and various phosphodiesterases.[6]

-

Oncology: The cGMP/PKG pathway has been implicated in tumor development. The cGMP analog 8-Br-cGMP has been shown to suppress tumor progression in epithelial ovarian cancer, suggesting a potential therapeutic avenue.[8]

-

Reproductive Biology: The role of cGMP in ovarian function, including hormone secretion and apoptosis of granulosa cells, has been investigated using cGMP analogs like Rp-8-Br-PET-cGMPS.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of 8-Br-PET-cGMP and its analogs from various studies.

| Compound | Target | Action | Apparent Ki (µM) | Cell/Tissue Type | Reference |

| (Rp)-8-bromo-PET-cyclic GMPS | PKG type Iα and Iβ | Competitive Inhibitor | 0.03 | Purified enzyme | [1] |

| (Rp)-8-bromo-PET-cyclic GMPS | PKA type II | Antagonist | 10 | Purified enzyme | [1] |

| (Rp)-8-bromo-PET-cyclic GMPS | PDE V | Inhibitor | Potent (exact Ki not specified) | Bovine aorta | [1] |

| Experimental Condition | Measured Parameter | Effect of Rp-8-Br-PET-cGMPS (30 µM) | Fold Change | Tissue | Reference |

| cGMP (5 µM) stimulated | PKG activity (pmol·min⁻¹·mg protein⁻¹) | Abolished stimulated activity | ~3.6-fold stimulation by cGMP | Ovine pulmonary arteries | [3] |

| cAMP (2 µM) stimulated | PKA activity (pmol·min⁻¹·mg protein⁻¹) | Unaffected | ~3-fold stimulation by cAMP | Ovine pulmonary arteries | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these compounds. Below are generalized methodologies based on cited research.

Vasodilation Studies in Isolated Arteries

-

Tissue Preparation: Isolate arteries (e.g., rat tail artery, porcine coronary arteries) and cut into rings.[1][4]

-

Mounting: Mount the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Tension Recording: Connect the rings to isometric force transducers to record changes in tension.

-

Pre-contraction: Pre-contract the arteries with an agonist such as phenylephrine (B352888) or U46619 to a stable tension.[1][4]

-

Inhibitor Application: Add Rp-8-Br-PET-cGMPS to the organ bath at the desired concentration and incubate for a specified period.

-

Vasodilator Application: Construct a cumulative concentration-response curve for a vasodilator (e.g., SIN-1, 8-Br-cGMP) in the presence and absence of the inhibitor.[1][4]

-

Data Analysis: Analyze the shift in the concentration-response curve to determine the inhibitory effect.

Protein Kinase Activity Assays

-

Tissue Homogenization: Homogenize tissue samples (e.g., pulmonary arterial extracts) in a suitable buffer.[3]

-

Assay Reaction: Set up reaction mixtures containing the tissue extract, a specific substrate for PKG or PKA, [γ-³²P]ATP, and appropriate activators (cGMP for PKG, cAMP for PKA).

-

Inhibitor Treatment: Include varying concentrations of Rp-8-Br-PET-cGMPS or other inhibitors in the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for a defined time.

-

Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³²P, and quantify the incorporated radioactivity using liquid scintillation counting.[3]

-

Data Analysis: Calculate the enzyme activity (e.g., in pmol·min⁻¹·mg protein⁻¹) and determine the inhibitory effect of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-PET-cGMPS.

Caption: Experimental workflow for assessing the effect of Rp-8-Br-PET-cGMPS on vasodilation.

Conclusion

8-Br-PET-cGMP and its phosphorothioate analog, Rp-8-Br-PET-cGMPS, are indispensable tools for the detailed investigation of cGMP signaling. Their high potency and selectivity for PKG allow for the precise dissection of its role in a multitude of cellular processes. A thorough understanding of their mechanism of action, combined with robust experimental design, will continue to facilitate significant advances in our understanding of cGMP-mediated physiological and pathophysiological events, paving the way for novel therapeutic strategies. Researchers are advised to consult the primary literature for specific concentrations and incubation times relevant to their experimental system.

References

- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of 8-Br-PET-cGMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, commonly known as 8-Br-PET-cGMP, is a potent and selective cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). This synthetic cyclic nucleotide has become an invaluable tool in dissecting the complex signaling pathways governed by cGMP. Its unique chemical modifications confer a high affinity for and inhibitory activity against cGMP-dependent protein kinase (PKG), while also influencing other key components of the cGMP signaling cascade, such as phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels. This technical guide provides a comprehensive overview of the structure, biochemical properties, and experimental applications of 8-Br-PET-cGMP, with a focus on quantitative data and detailed methodologies to support its use in research and drug development.

Core Structure and Chemical Properties

8-Br-PET-cGMP is a derivative of cGMP featuring three key modifications: a bromine atom at the 8-position of the guanine (B1146940) ring, a β-phenyl-1,N2-etheno group bridging the N1 and N2 atoms of the guanine base, and a phosphorothioate (B77711) group in place of the phosphate (B84403) in the cyclic monophosphate moiety. These alterations enhance its lipophilicity, membrane permeability, and resistance to hydrolysis by phosphodiesterases, making it a robust tool for studying intracellular cGMP signaling.[1]

| Property | Value | Reference |

| Molecular Formula | C18H14BrN5NaO6PS | [2] |

| Molecular Weight | 562.27 g/mol | [2] |

| CAS Number | 185246-32-6 | [2] |

| Appearance | White to beige powder | [3] |

| Solubility | Soluble in water (up to 20 mM) and DMSO (up to 40 mM) | [2][4] |

| Purity | ≥98% (by HPLC) | [2][4] |

| Storage | Store at -20°C | [2][4] |

Biological Activity and Quantitative Data

8-Br-PET-cGMP is primarily characterized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), showing high potency for the PKG Iα and Iβ isoforms. It also exhibits inhibitory effects on certain phosphodiesterases and modulates the activity of cyclic nucleotide-gated channels.

Protein Kinase Inhibition

| Target | Inhibition Constant (Ki) | Species/Assay Conditions | Reference |

| PKG Iα | 0.03 µM (30 nM) | Purified enzyme | [3][5] |

| PKG Iβ | 0.03 µM (30 nM) | Purified enzyme | [5] |

| PKA Type II | 10 µM | Purified enzyme | [5] |

Phosphodiesterase (PDE) Inhibition

While it is known to be a potent inhibitor of PDE5, a specific IC50 value from the reviewed literature is not available. It is noted to be resistant to hydrolysis by many other PDE isoforms.[5][6]

Cyclic Nucleotide-Gated (CNG) Channel Modulation

| Channel Type | EC50 for Inhibition | Experimental Conditions | Reference |

| Rod CNG Channels | 0.45 µM | Low inhibitor concentrations (<10 µM) | [4][7] |

| Cone CNG Channels | 4.4 µM | Low inhibitor concentrations (<10 µM) | [4][7] |

| Retinal CNG Channels | IC50 = 25 µM | General | [3][8] |

Signaling Pathways

8-Br-PET-cGMP primarily acts on the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial in various physiological processes, including smooth muscle relaxation, neuronal signaling, and photoreceptor function.

The NO/cGMP/PKG Signaling Pathway

The canonical NO/cGMP pathway begins with the activation of soluble guanylate cyclase (sGC) by nitric oxide. sGC then catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of PKG, which in turn phosphorylates a multitude of downstream target proteins, resulting in a physiological response. 8-Br-PET-cGMP acts as an antagonist at the level of PKG, blocking these downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the effective application of 8-Br-PET-cGMP in research. Below are representative protocols for key experiments.

Synthesis of 8-Br-PET-cGMP

The synthesis of Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate is a multi-step process. A general outline based on the synthesis of similar compounds is as follows:

References

- 1. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 2. researchgate.net [researchgate.net]

- 3. Rp-8-溴-β-苯基-1,N2-乙鸟苷3′,5′-环硫代磷酸酯 钠盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]

- 5. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rp-8-溴-β-苯基-1,N2-乙鸟苷3′,5′-环硫代磷酸酯 钠盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

The Discovery and Development of 8-Br-PET-cGMP Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and applications of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its phosphorothioate (B77711) diastereomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS. These analogs of cyclic guanosine (B1672433) monophosphate (cGMP) have emerged as powerful tools for dissecting cGMP signaling pathways and as potential therapeutic agents. This document details their mechanism of action, chemical synthesis, and key experimental methodologies for their characterization. Quantitative data on their interactions with primary biological targets are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of these important research compounds.

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including vasodilation, neurotransmission, and phototransduction. The cellular effects of cGMP are primarily mediated through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and cGMP-regulated phosphodiesterases (PDEs).[1] The development of synthetic cGMP analogs has been instrumental in elucidating the specific roles of these effectors in cellular signaling.

Among the most significant advancements in this field has been the synthesis and characterization of 8-Br-PET-cGMP and its phosphorothioate derivatives. The key innovation of these compounds lies in the introduction of a β-phenyl-1,N2-etheno (PET) group, which enhances their lipophilicity and membrane permeability, and a bromine atom at the 8-position of the guanine (B1146940) ring, which influences their binding affinity and selectivity. Furthermore, the phosphorothioate modification at the cyclic phosphate (B84403) moiety, creating the Rp and Sp diastereomers, confers distinct biological activities and resistance to hydrolysis by PDEs.[2]

Specifically, Rp-8-Br-PET-cGMPS has been identified as a potent and selective inhibitor of PKG, while Sp-8-Br-PET-cGMPS acts as a PKG activator.[2][3] The parent compound, 8-Br-PET-cGMP , also exhibits biological activity, often acting as a PKG activator. These distinct pharmacological profiles make them invaluable tools for differentiating between PKG-dependent and -independent cGMP signaling events.

Mechanism of Action

The biological effects of 8-Br-PET-cGMP analogs are dictated by their stereochemistry and their interactions with the cGMP-binding domains of their target proteins.

-

Rp-8-Br-PET-cGMPS (PKG Inhibitor): The Rp isomer acts as a competitive antagonist at the cGMP-binding sites of PKG I and PKG II.[4] By occupying these sites without inducing the conformational change necessary for kinase activation, it effectively blocks the downstream phosphorylation of substrate proteins. This inhibitory action has been particularly valuable in studying the role of PKG in processes like retinal degeneration, where excessive PKG activity is implicated in photoreceptor cell death.[5]

-

Sp-8-Br-PET-cGMPS (PKG Activator): In contrast, the Sp isomer functions as a PKG agonist.[3] It binds to the cGMP-binding sites and mimics the action of endogenous cGMP, inducing the conformational change that activates the kinase domain. This allows for the controlled activation of PKG-dependent signaling pathways, aiding in the investigation of their downstream effects.

-

cGMP-Gated Ion Channels: Both Rp- and Sp-8-Br-PET-cGMPS can modulate the activity of CNG channels. For instance, Rp-8-Br-PET-cGMPS has been shown to inhibit retinal CNG channels, a property that is being explored for its therapeutic potential in retinal diseases.[4][6]

-

Phosphodiesterases (PDEs): The phosphorothioate modification in Rp- and Sp-8-Br-PET-cGMPS renders them resistant to hydrolysis by most PDEs.[2] This metabolic stability ensures a longer duration of action in cellular and in vivo studies compared to unmodified cGMP. Furthermore, some of these analogs can act as inhibitors of certain PDE isoforms.

Quantitative Data

The following tables summarize the known quantitative parameters for the interaction of 8-Br-PET-cGMP analogs with their primary targets.

| Compound | Target | Parameter | Value | Reference(s) |

| Rp-8-Br-PET-cGMPS | PKG I | Ki | 30 nM | [4] |

| PKG II | Ki | Not specified, but inhibits | [4] | |

| Retinal CNG Channels | IC50 | 25 µM | [4] |

| Compound | Target | Parameter | Value | Reference(s) |

| Sp-8-Br-PET-cGMPS | PKG Iα | Activator | - | [3] |

| PKG Iβ | Activator | - | [3] | |

| Retinal CNG Channels | Inhibitor | - | [3] |

Experimental Protocols

Chemical Synthesis of Rp-8-Br-PET-cGMPS

This protocol is adapted from a published preparative synthesis.[7][8]

Step 1: Synthesis of 8-Bromo-β-phenyl-1,N2-ethenoguanosine (2)

-

Vacuum-dry 8-bromoguanosine (B14676) (1.86 mol) to a water content below 0.5%.

-

Dissolve the dried 8-bromoguanosine in DMSO (3.41 L).

-

Add 2-bromoacetophenone (B140003) (2.23 mol).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.64 mol) dropwise over 30 minutes, maintaining the temperature at approximately 25°C.

-

Stir the reaction mixture for 1 hour.

-

Add concentrated acetic acid (5.57 mol) to quench the reaction.

Step 2: Silylation of the Ribose Moiety (3)

-

Suspend the product from Step 1 (0.99 mol) in DMF (2.4 L).

-

Add imidazole (B134444) (4.93 mol).

-

Add triisopropylsilyl chloride (TIPS-Cl) (0.54 mol).

-

Stir the mixture overnight.

-

Quench the reaction with water (9.87 mol) and dilute with toluene (B28343) (7.2 L).

-

Wash the organic phase with water and evaporate to yield the silylated product.

Step 3: Cyclization and Sulfurization to form the Phosphorothioate (6)

-

This step typically involves the use of an H-phosphonate approach followed by sulfurization to introduce the phosphorothioate moiety and induce cyclization. This method allows for stereoselective synthesis to favor the Rp isomer.

Step 4: Deprotection to Yield Rp-8-Br-PET-cGMPS (1a)

-

Treat the protected phosphorothioate from Step 3 with triethylamine (B128534) trishydrofluoride in THF to remove the silyl (B83357) protecting groups.

cGMP-Dependent Protein Kinase (PKG) Activity Assay

This protocol describes a general method for measuring PKG activity using a peptide substrate.

-

Prepare the Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the following components in a suitable kinase buffer (e.g., MOPS or Tris-HCl based buffer with MgCl₂ and ATP):

-

Purified PKG enzyme or cell lysate containing PKG.

-

A specific peptide substrate for PKG (e.g., a VASP-derived peptide).

-

[γ-³²P]ATP or a non-radioactive ATP source for detection methods like ELISA or fluorescence-based assays.

-

The test compound (e.g., Rp-8-Br-PET-cGMPS as an inhibitor or Sp-8-Br-PET-cGMPS as an activator) or vehicle control.

-

cGMP to stimulate the kinase, except when testing activators.

-

-

Initiate the Reaction: Start the kinase reaction by adding ATP.

-

Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

-

Detect Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated peptide using a scintillation counter.

-

ELISA-based Assay: Use an antibody that specifically recognizes the phosphorylated form of the substrate peptide for detection in an ELISA format.[9]

-

Fluorescence-based Assay: Employ a fluorescently labeled substrate and detect changes in fluorescence polarization or intensity upon phosphorylation.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for assessing the inhibition of cGMP-specific PDEs.

-

Prepare the Reaction Mixture: In a suitable assay buffer, combine:

-

Purified PDE enzyme (e.g., PDE5).

-

The test compound (e.g., Rp-8-Br-PET-cGMPS) at various concentrations or vehicle control.

-

-

Pre-incubate: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 30°C.

-

Initiate the Reaction: Start the reaction by adding the substrate, [³H]-cGMP.

-

Incubate: Incubate the reaction at 30°C for a defined time, ensuring the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by boiling the samples for 1 minute.

-

Convert Product to Guanosine: Add snake venom nucleotidase (e.g., from Crotalus atrox) to convert the [³H]-5'-GMP product to [³H]-guanosine.[10]

-

Separate Substrate and Product: Separate the charged [³H]-cGMP from the uncharged [³H]-guanosine using anion-exchange chromatography (e.g., with Dowex resin).

-

Quantify Product: Measure the radioactivity of the eluted [³H]-guanosine using a scintillation counter.

-

Calculate Inhibition: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Patch-Clamp Recording of cGMP-Gated Channels

This protocol provides a general framework for whole-cell patch-clamp recordings to study the effects of 8-Br-PET-cGMP analogs on CNG channels.

-

Cell Preparation: Use isolated cells or cells in tissue slices that express the CNG channels of interest (e.g., photoreceptors or heterologous expression systems).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution containing the desired ions and the cGMP analog to be tested.

-

Establish a Gigaohm Seal: Gently press the micropipette against the cell membrane and apply light suction to form a high-resistance seal (>1 GΩ).

-

Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel activity.

-

Data Acquisition: Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Data Analysis: Analyze the current-voltage relationships, channel activation and deactivation kinetics, and the effect of the cGMP analog on these parameters.

Affinity Chromatography-Mass Spectrometry for Interactor Identification

This workflow describes the use of an immobilized cGMP analog to identify binding partners from a cell or tissue lysate.[5]

-

Prepare Affinity Resin: Covalently couple an amino-functionalized version of Rp-8-Br-PET-cGMPS to a pre-activated chromatography matrix (e.g., NHS-activated agarose). A control resin with a non-functionalized linker should also be prepared.

-

Prepare Protein Lysate: Homogenize the tissue or cells of interest (e.g., retina) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification:

-

Incubate the protein lysate with the affinity resin and the control resin in parallel.

-

Allow binding to occur for several hours at 4°C with gentle rotation.

-

Wash the resins extensively with wash buffer to remove non-specific binders.

-

-

Elution: Elute the bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Compare the proteins identified from the affinity resin to those from the control resin to identify specific interactors.

Signaling Pathways and Experimental Workflows

Conclusion

The 8-Br-PET-cGMP analogs represent a significant class of chemical probes for the study of cGMP signaling. Their distinct abilities to either inhibit or activate PKG, coupled with their membrane permeability and resistance to degradation, have provided researchers with unprecedented tools to dissect the roles of cGMP in health and disease. The detailed methodologies and data presented in this guide are intended to facilitate further research in this area and support the development of novel therapeutic strategies targeting the cGMP signaling pathway. As our understanding of the complexities of cGMP signaling continues to grow, these versatile molecules will undoubtedly remain at the forefront of discovery.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rp-8-溴-β-苯基-1,N2-乙鸟苷3′,5′-环硫代磷酸酯 钠盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cloud-clone.com [cloud-clone.com]

- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Br-PET-cGMP in cGMP Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The downstream effects of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG), and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in the pathophysiology of numerous diseases, making it a key target for therapeutic intervention.

This technical guide focuses on 8-Bromo-β-phenyl-1,N²-etheno-cGMP (8-Br-PET-cGMP), a valuable pharmacological tool for the investigation of cGMP signaling. This membrane-permeant and metabolically stable analog of cGMP is widely utilized as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), allowing for the elucidation of the specific roles of PKG in complex biological systems. This document provides a comprehensive overview of 8-Br-PET-cGMP, including its mechanism of action, quantitative interaction data, and detailed protocols for its use in key experiments.

Mechanism of Action of 8-Br-PET-cGMP

8-Br-PET-cGMP is a competitive antagonist of cGMP at the regulatory domain of PKG.[1] By binding to the cGMP-binding sites on the regulatory subunit of PKG, 8-Br-PET-cGMP prevents the conformational change that is necessary for the activation of the kinase's catalytic domain. Consequently, it inhibits the phosphorylation of downstream PKG substrates.[1][2]

This compound exhibits a notable selectivity for PKG over the cAMP-dependent protein kinase (PKA), making it a preferred tool for dissecting the distinct roles of these two related signaling pathways.[3] Its lipophilic nature, conferred by the β-phenyl-1,N²-etheno modification, allows for efficient permeation across cell membranes, enabling its use in intact cell and tissue preparations.[4] Furthermore, 8-Br-PET-cGMP is resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring sustained intracellular concentrations and a prolonged inhibitory effect.[4]

While primarily known as a PKG inhibitor, it is important to note that at high concentrations, 8-Br-PET-cGMP can also interact with other cGMP-binding proteins, including certain PDEs and CNG channels.[5] Therefore, careful dose-response studies are crucial for interpreting experimental results.

Quantitative Data

The following tables summarize the known quantitative parameters of 8-Br-PET-cGMP's interactions with its primary target, PKG, and other relevant proteins.

Table 1: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS for cGMP-Dependent Protein Kinase (PKG) Isoforms

| PKG Isoform | Ki (µM) | Organism/Cell Type | Reference |

| PKG Iα | 0.03 | Purified bovine lung | [1] |

| PKG Iβ | Not specified | Purified bovine lung | [1] |

| PKG II | Not specified | Not specified | [1] |

Table 2: IC50/EC50 Values of Rp-8-Br-PET-cGMPS for Other cGMP-Interacting Proteins

| Protein | IC50/EC50 (µM) | Effect | Organism/Cell Type | Reference |

| PDE1β | Interacts | Binding | Degenerating mouse retina | [5] |

| PDE1c | Interacts | Binding | Degenerating mouse retina | [5] |

| PDE5 | Potent Inhibition | Inhibition | Bovine aorta | [1] |

| PDE6α | Interacts | Binding | Degenerating mouse retina | [5] |

| Rod CNG Channels | ~0.45 (EC50,h) | Inhibition | Xenopus laevis oocytes | [6] |

| Cone CNG Channels | ~4.4 (EC50,h) | Inhibition | Xenopus laevis oocytes | [6] |

| PKA Iα | Interacts | Binding | Degenerating mouse retina | [5] |

Note: "Rp" denotes the Rp-diastereomer of the phosphorothioate (B77711) linkage, which is the biologically active inhibitor of PKG. "EC50,h" refers to the half-maximal effective concentration for the high-affinity binding component.

cGMP Signaling Pathways and the Role of 8-Br-PET-cGMP

The canonical nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway is a central regulator of many physiological functions. The following diagram illustrates this pathway and the inhibitory action of 8-Br-PET-cGMP.

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory site of 8-Br-PET-cGMP.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 8-Br-PET-cGMP to investigate cGMP signaling.

In Vitro Protein Kinase G (PKG) Activity Assay

This assay measures the ability of 8-Br-PET-cGMP to inhibit the phosphorylation of a specific substrate by purified PKG.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition sequence)

-

8-Br-PET-cGMP

-

cGMP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

-

Phosphocellulose paper or other separation matrix (for radiometric assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, the PKG substrate peptide, and the desired concentration of cGMP to activate the enzyme.

-

Add inhibitor: Add varying concentrations of 8-Br-PET-cGMP to the reaction mixtures. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction: Start the kinase reaction by adding ATP (either [γ-³²P]ATP for radiometric detection or non-radioactive ATP for fluorescence-based methods).

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radiometric assays or a denaturing solution for fluorescence-based assays).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based: Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of PKG inhibition for each concentration of 8-Br-PET-cGMP and determine the IC50 value by fitting the data to a dose-response curve.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay in Intact Cells

This assay assesses the effect of 8-Br-PET-cGMP on PKG activity in a cellular context by measuring the phosphorylation of VASP, a well-established PKG substrate.

Materials:

-

Cultured cells expressing PKG (e.g., vascular smooth muscle cells)

-

8-Br-PET-cGMP

-

A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside or a cell-permeable cGMP analog like 8-Br-cGMP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-VASP (Ser239)

-

Primary antibody against total VASP

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of 8-Br-PET-cGMP for a specific duration (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 5-10 minutes) to activate PKG.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Normalization: Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP. Determine the inhibitory effect of 8-Br-PET-cGMP on agonist-induced VASP phosphorylation.

Caption: Workflow for the VASP phosphorylation assay.

Isometric Tension Recording in Isolated Vascular Rings

This ex vivo method assesses the functional effect of 8-Br-PET-cGMP on vascular smooth muscle relaxation, a process heavily dependent on PKG activity.

Materials:

-

Isolated blood vessel (e.g., rat aorta)

-

Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

-

8-Br-PET-cGMP

-

A vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside)

-

A vasoconstrictor (e.g., phenylephrine (B352888) or KCl)

-

Wire myograph system with a force transducer and data acquisition software

Procedure:

-

Tissue preparation: Isolate the desired blood vessel and carefully clean it of surrounding connective tissue. Cut the vessel into rings of 2-3 mm in length.

-

Mounting: Mount the vascular rings in the organ baths of the wire myograph system, filled with Krebs-Henseleit solution and continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2 g for rat aorta).

-

Viability check: Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).

-

Pre-contraction: After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable plateau of contraction.

-

Inhibitor incubation: Add 8-Br-PET-cGMP to the organ baths and incubate for a defined period (e.g., 30 minutes).

-

Vasodilation: Generate a cumulative concentration-response curve to a cGMP-dependent vasodilator (e.g., sodium nitroprusside) in the presence and absence of 8-Br-PET-cGMP.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction tension. Compare the concentration-response curves to determine the inhibitory effect of 8-Br-PET-cGMP on vasodilation.

Conclusion

8-Br-PET-cGMP is an indispensable tool for researchers investigating the intricacies of cGMP signaling. Its potency, selectivity for PKG, cell permeability, and metabolic stability make it a superior choice for a wide range of in vitro, ex vivo, and in vivo studies. By competitively inhibiting PKG, 8-Br-PET-cGMP allows for the precise dissection of the roles of this key kinase in various physiological and pathophysiological contexts. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this powerful pharmacological agent in advancing our understanding of cGMP-mediated cellular regulation and in the development of novel therapeutics targeting this critical signaling pathway.

References

- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Membrane Permeability of 8-Br-PET-cGMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (8-Br-PET-cGMP) is a lipophilic, membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its modifications, including the bromo and phenyl-etheno substitutions, are designed to enhance its ability to cross cell membranes and to confer specific inhibitory properties, primarily targeting cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels. This guide provides a comprehensive overview of the membrane permeability of 8-Br-PET-cGMP, detailing its role in key signaling pathways and providing established experimental protocols for assessing its permeability.

Data Presentation: Membrane Permeability and Physicochemical Properties

For a related dithio-analog of a structurally similar compound (CN03), the calculated LogD at pH 7.4 was 1.21, indicating significant lipophilicity which is expected to facilitate membrane transport. Given its structural similarities, 8-Br-PET-cGMP is also expected to have a positive LogD value.

| Property | Value/Description | Source |

| Molecular Weight | 564.28 g/mol | [1] |

| Formula | C₁₈H₁₆BrN₅O₇PS | [2] |

| Solubility | Soluble in water and DMSO | [3][4] |

| Permeability Classification | Presumed high, based on lipophilic modifications. | Inferred from multiple sources |

| LogD (pH 7.4) | Not explicitly found for 8-Br-PET-cGMP. A related dithio-analog has a calculated LogD of 1.21. | |

| General cGMP Analog Permeability | 10-30% of extracellular concentration penetrates the cell within 20 minutes. |

Mandatory Visualization: Signaling Pathways

cGMP Signaling in Photoreceptor Degeneration

In retinal degenerative diseases, elevated cGMP levels lead to excessive activation of CNG channels and PKG, causing an influx of sodium and calcium ions. This ionic imbalance triggers downstream apoptotic pathways, such as the MAPK/c-Jun cascade, ultimately leading to photoreceptor cell death. 8-Br-PET-cGMP acts as an inhibitor of both CNG channels and PKG, thereby offering a potential therapeutic intervention to halt this degenerative process.

Caption: cGMP signaling cascade in photoreceptor degeneration and points of inhibition by 8-Br-PET-cGMP.

cGMP-Mediated Smooth Muscle Relaxation

The nitric oxide (NO)-cGMP signaling pathway is a primary regulator of smooth muscle relaxation. NO, produced by endothelial cells, diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates PKG, which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain (MLC), resulting in vasodilation.

Caption: NO/cGMP signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal or blood-brain barrier.

Workflow Diagram:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

-

Preparation of Plates:

-

Donor Plate: A 96-well filter plate is used. The filter at the bottom of each well is coated with a solution of a lipid in an organic solvent (e.g., 1-2% lecithin in dodecane).

-

Acceptor Plate: A standard 96-well plate is filled with buffer (e.g., PBS, pH 7.4).

-

-

Compound Addition: The test compound, 8-Br-PET-cGMP, is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO) and added to the wells of the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (typically 4 to 18 hours).

-

Quantification: After incubation, the plates are separated. The concentration of 8-Br-PET-cGMP in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D,initial)) Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Surface area of the membrane

-

t = Incubation time

-

[C]_A = Concentration in the acceptor well

-

[C]_D,initial = Initial concentration in the donor well

-

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. It is considered a gold standard for in vitro prediction of oral drug absorption.

Workflow Diagram:

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed barrier. The permeability of a fluorescent marker that cannot cross the cell layer, such as Lucifer Yellow, can also be assessed.

-

Transport Experiment (Bidirectional):

-

Apical-to-Basolateral (A-B) Transport: The cell culture medium in the apical (upper) chamber is replaced with a transport buffer containing 8-Br-PET-cGMP. The basolateral (lower) chamber contains a compound-free transport buffer.

-

Basolateral-to-Apical (B-A) Transport: The experiment is performed in the reverse direction, with the compound added to the basolateral chamber.

-

-

Incubation and Sampling: The plates are incubated at 37°C, typically with gentle shaking. Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh buffer.

-

Quantification: The concentration of 8-Br-PET-cGMP in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C_0) Where:

-

dQ/dt = The steady-state flux of the compound across the monolayer

-

A = The surface area of the filter membrane

-

C_0 = The initial concentration of the compound in the donor chamber

The Efflux Ratio (ER) is then calculated as: ER = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

Conclusion

8-Br-PET-cGMP is a valuable tool for studying cGMP-mediated signaling pathways due to its enhanced membrane permeability and specific inhibitory actions. While direct quantitative permeability data remains to be extensively published, its lipophilic nature, a consequence of strategic chemical modifications, is the key determinant of its ability to traverse cellular membranes. The experimental protocols outlined in this guide provide robust and standardized methods for quantitatively assessing the permeability of 8-Br-PET-cGMP and other similar molecules, which is a critical step in the evaluation of their potential as therapeutic agents. The detailed understanding of its interaction with signaling pathways in photoreceptors and smooth muscle further underscores its importance in ongoing research and drug development.

References

A Comprehensive Technical Guide to the Foundational Research on 8-Br-PET-cGMP's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), is a pivotal synthetic analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is engineered to be a potent and selective tool for investigating cGMP-mediated signaling pathways. As a membrane-permeable compound, it readily enters cells, allowing for the study of intracellular processes.[1][2] Its primary and most well-documented role is as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[3] This characteristic makes it an invaluable asset for differentiating the physiological and pathophysiological functions of the cGMP/PKG cascade from other cGMP- and cAMP-mediated pathways.[4] This guide provides an in-depth overview of the foundational research on Rp-8-Br-PET-cGMPS, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Mechanism of Action and Signaling Pathway

Rp-8-Br-PET-cGMPS exerts its effects primarily by acting as a competitive antagonist at the cGMP-binding sites of PKG.[4] In the canonical nitric oxide (NO)/cGMP signaling pathway, the activation of soluble guanylate cyclase (sGC) by NO leads to an increase in intracellular cGMP levels.[5][6] This cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream protein targets, leading to diverse physiological responses such as smooth muscle relaxation.[6][7] Rp-8-Br-PET-cGMPS, by competing with endogenous cGMP, prevents the activation of PKG and thereby inhibits these downstream effects.[4][6]

Beyond its principal action on PKG, research has revealed that Rp-8-Br-PET-cGMPS can interact with other cGMP-binding proteins, including cyclic nucleotide-gated (CNG) ion channels and phosphodiesterases (PDEs).[4][8][9] Notably, it has been shown to reduce the activity of both rod and cone CNG channels, an effect that is being explored for therapeutic potential in retinal degenerative diseases like Retinitis Pigmentosa, where excessive cGMP levels lead to photoreceptor cell death.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Rp-8-Br-PET-cGMPS's interactions with its primary targets as reported in foundational studies.

Table 1: Inhibition of cGMP-Dependent Protein Kinase (PKG)

| Parameter | Enzyme Source/Type | Value | Reference |

|---|---|---|---|

| Apparent Ki | Purified PKG Type Iα and Iβ | 0.03 µM | [4] |

| Inhibition of cGMP-stimulated PKG activity | Pulmonary Arterial Extracts | Dose-dependent, significant at 30 µM | [7] |

| Antagonism of PKA Type II activation | Purified PKA Type II | Apparent Ki of 10 µM | [4] |

| Effect on basal tension in porcine coronary arteries | Isolated Porcine Coronary Arteries | Contraction at 3x10-5 M |[6] |

Table 2: Effects on Cyclic Nucleotide-Gated (CNG) Channels

| Target | Experimental Condition | Effect | Reference |

|---|---|---|---|

| Rod CNG Channels | Heterologous expression in Xenopus oocytes | Reduces channel activity | [8] |

| Cone CNG Channels | Heterologous expression in Xenopus oocytes | Reduces channel activity | [8] |

| Rod & Cone CNG Channels | In the presence of high cGMP | Minor inhibition |[8] |

Table 3: Interaction with Phosphodiesterases (PDEs) and Other Proteins

| Target | Effect | Note | Reference |

|---|---|---|---|

| PDE Type V | Potent Inhibition | Not hydrolyzed by the enzyme | [4] |

| PDE1β, PDE1c, PDE6α | Binding | Identified via affinity chromatography | [9] |

| PKA1α | Binding | Identified via affinity chromatography | [9] |

| MAPK1/3 | Association | Identified via affinity chromatography |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to characterize the effects of Rp-8-Br-PET-cGMPS.

Protocol 1: In Vitro PKG Activity Assay

This protocol describes the measurement of PKG activity in tissue extracts and its inhibition by Rp-8-Br-PET-cGMPS.

-

Preparation of Tissue Extract:

-

Homogenize tissue samples (e.g., pulmonary arteries) in an appropriate buffer on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins including PKG. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing a specific PKG substrate peptide, [γ-32P]ATP, and a buffer containing magnesium ions.

-

To measure stimulated activity, add a known concentration of cGMP (e.g., 5 µM) to the reaction mixture.

-

For inhibition studies, pre-incubate the tissue extract with varying concentrations of Rp-8-Br-PET-cGMPS (e.g., 1-100 µM) for 10-15 minutes before adding cGMP.

-

Initiate the kinase reaction by adding the tissue extract to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10 minutes).

-

-

Quantification of Activity:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Calculate PKG activity, often expressed as picomoles of phosphate (B84403) incorporated per minute per milligram of protein.[7]

-

Protocol 2: Analysis of CNG Channel Activity via Patch-Clamp

This protocol details the electrophysiological analysis of CNG channel modulation by Rp-8-Br-PET-cGMPS in a heterologous expression system.[8]

-

Heterologous Expression:

-

Inject cRNA encoding the subunits of either rod or cone CNG channels into Xenopus laevis oocytes.

-

Incubate the oocytes for 3-7 days to allow for protein expression and channel assembly in the plasma membrane.

-

-

Electrophysiological Recording:

-

Use the inside-out patch-clamp configuration to isolate a small patch of the oocyte membrane containing the CNG channels.

-

Apply a defined holding potential (e.g., -35 mV).

-

Perfuse the intracellular side of the membrane patch with a control solution.

-

-

Data Acquisition:

-

To measure channel activation, apply solutions containing varying concentrations of cGMP to the patch and record the resulting current.

-

To test for inhibition, apply a solution containing a fixed concentration of cGMP (to achieve ~80% channel activation) along with varying concentrations of Rp-8-Br-PET-cGMPS.

-

Record current amplitudes under steady-state conditions for each concentration.

-

-

Data Analysis:

-

Construct concentration-activation and concentration-inhibition curves.

-

Fit the data with appropriate equations (e.g., the Hill equation) to determine parameters such as EC50 (for activation) and IC50 (for inhibition).[8]

-

Protocol 3: Affinity Chromatography for Target Identification

This protocol outlines a method to identify proteins from a complex mixture that interact with Rp-8-Br-PET-cGMPS.[9]

-

Preparation of Affinity Matrix:

-

Covalently link Rp-8-Br-PET-cGMPS to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.

-

Prepare a control matrix with deactivated beads to identify non-specific binders.

-

-

Protein Extraction:

-

Prepare a protein lysate from the tissue of interest (e.g., mouse retina) under conditions that preserve protein structure and interactions.[9]

-

-

Affinity Pull-Down:

-

Incubate the protein lysate with the Rp-8-Br-PET-cGMPS-coupled beads (and control beads) for several hours at 4°C with gentle rotation.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins from the beads, for example, by using a high concentration of free cGMP or a denaturing solution.

-

Separate the eluted proteins using SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[9]

-

References

- 1. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]

- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 3. rndsystems.com [rndsystems.com]

- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

preliminary studies using 8-Br-PET-cGMP

An In-depth Technical Guide on Preliminary Studies of 8-Br-PET-cGMP

This technical guide provides a comprehensive overview of the preliminary research involving 8-Br-PET-cGMP, with a primary focus on its Rp-isomer, Rp-8-Br-PET-cGMPS. This cGMP analog has emerged as a significant modulator of cGMP signaling pathways, demonstrating therapeutic potential, particularly in the context of retinal degenerative diseases such as Retinitis Pigmentosa (RP). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative data from key studies, and the experimental protocols used to generate this knowledge.

Core Compound of Interest

The majority of published preliminary studies have investigated the specific diastereomer Rp-8-Br-PET-cGMPS . This compound acts as a competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG) and an inhibitor of cyclic nucleotide-gated (CNG) channels.[1][2][3] Its dual inhibitory action makes it a promising candidate for conditions characterized by pathological increases in intracellular cGMP.

Pathophysiological Context: Retinitis Pigmentosa

In several forms of Retinitis Pigmentosa, mutations can lead to reduced activity of the phosphodiesterase 6 (PDE6) enzyme in photoreceptors.[4] This impairment in cGMP hydrolysis results in pathologically elevated intracellular cGMP levels.[4] The excessive cGMP, in turn, over-activates two primary downstream effectors: cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels.[1] The persistent opening of CNG channels leads to a toxic influx of Ca2+ and Na+ ions, while hyperactive PKG initiates damaging signaling cascades.[4] Both pathways contribute to the progressive death of photoreceptor cells, initially affecting rods and subsequently cones, leading to vision loss.[4]

Signaling Pathways and Mechanism of Action

The diagram below illustrates the cGMP signaling pathway in photoreceptors and the points of intervention by Rp-8-Br-PET-cGMPS.

Rp-8-Br-PET-cGMPS exerts its neuroprotective effects by concurrently inhibiting both PKG and CNG channels, thereby mitigating the downstream consequences of elevated cGMP.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preliminary studies on Rp-8-Br-PET-cGMPS.

Table 1: Inhibitory Effect of Rp-8-Br-PET-cGMPS on Rod and Cone CNG Channels

| Parameter | Rod CNG Channels | Cone CNG Channels | Reference |

|---|---|---|---|

| Fold Decrease in Apparent Affinity for cGMP (at 50 µM Rp-8-Br-PET-cGMPS) | ~4.9-fold | ~3.2-fold | [5] |

| Half-maximal Inhibitory Concentration (EC50,h) (at <10 µM) | 0.45 µM | 4.4 µM | [5] |

| Half-maximal Inhibitory Concentration (EC50,l) (at >10 µM) | Similar for both | Similar for both | [5] |

Data from studies on heterologously expressed channels. The results suggest a weak, concentration-dependent selectivity for rod over cone CNG channels at lower concentrations of the inhibitor.[5]

Table 2: Protein Interactors of Rp-8-Br-PET-cGMPS in Degenerating Mouse Retina

| Protein Class | Identified Interactors | Reference |

|---|---|---|

| Known cGMP-Binding Proteins | PKG1β, PDE1β, PDE1c, PDE6α, PKA1α | [6] |

| Other Associated Proteins (selection) | MAPK1/3 | [6] |

Proteins were identified through affinity chromatography using Rp-8-Br-PET-cGMPS as bait, followed by mass spectrometry. This study was conducted on retinal extracts from rd1, rd2, and rd10 mouse models of RP.[6]

Table 3: Effect of Rp-8-Br-PET-cGMPS on Protein Kinase Activity

| Kinase | Effect | Concentration | Reference |

|---|---|---|---|

| PKG (in pulmonary arterial extracts) | Dose-dependent inhibition of cGMP-stimulated activity | 30 µM (effective concentration) | [7] |

| PKA (in pulmonary arterial extracts) | No effect on cAMP-stimulated activity | N/A | [7] |

| PKG I (recombinant) | Specific inhibition | Not specified | [8] |

| PKG II (recombinant) | No effect | Not specified | [8] |

These studies confirm the inhibitory and specific action of Rp-8-Br-PET-cGMPS on cGMP-dependent protein kinase, particularly PKG I.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies are provided below.

Protocol 1: Analysis of CNG Channel Activity

This protocol outlines the heterologous expression of CNG channels in Xenopus laevis oocytes and subsequent electrophysiological analysis.

Methodology:

-

Molecular Biology and cRNA Synthesis:

-

Plasmids containing the cDNA for CNG channel subunits (e.g., bovine CNGA1 and CNGB1a for rod channels; human CNGA3 and CNGB3 for cone channels) are linearized.

-

Capped complementary RNA (cRNA) is synthesized in vitro using an appropriate mMESSAGE mMACHINE™ kit.

-

The resulting cRNA is purified and its concentration and quality are assessed.

-

-

Heterologous Expression in Xenopus laevis Oocytes:

-

Oocytes are surgically harvested from anesthetized female Xenopus laevis frogs.

-

Follicular membranes are removed by enzymatic digestion (e.g., with collagenase).

-

A defined amount of cRNA (for subunits, often in a specific ratio) is injected into each oocyte.

-

Injected oocytes are incubated for 2-5 days at 18°C in a suitable buffer (e.g., ND96 solution) supplemented with antibiotics to allow for channel protein expression.[9][10][11]

-

-

Electrophysiological Recordings:

-

The vitelline membrane of the oocyte is manually removed before recording.

-

Macroscopic currents are recorded from inside-out patches using a patch-clamp amplifier.

-

The standard bath and pipette solution typically contains 150 mM KCl, 10 mM HEPES, and 1 mM EGTA, adjusted to a pH of 7.4.

-

Test solutions containing varying concentrations of cGMP and/or Rp-8-Br-PET-cGMPS are applied to the intracellular face of the patch via a perfusion system.

-

Currents are typically recorded at a holding potential of +100 mV.

-

-

Data Analysis:

-

Concentration-activation and concentration-inhibition relationships are determined by fitting the data to the Hill equation.

-

Parameters such as EC50 (half-maximal effective concentration) and the Hill coefficient (H) are calculated to quantify the potency and cooperativity of channel activation and inhibition.[5]

-

Protocol 2: Identification of Protein Interactors

This protocol details the use of affinity chromatography coupled with mass spectrometry to identify proteins that bind to Rp-8-Br-PET-cGMPS.

Methodology:

-

Affinity Matrix Preparation:

-

A cGMP analog suitable for immobilization (e.g., containing a linker arm) is covalently coupled to agarose beads (e.g., NHS-activated Sepharose).

-

Control beads are prepared by blocking the reactive groups without coupling the analog.

-

-

Retinal Protein Lysate Preparation:

-

Retinas are dissected from mouse models of retinal degeneration (e.g., rd1, rd2, rd10).

-

The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

The lysate is centrifuged at high speed to pellet cellular debris, and the supernatant containing soluble proteins is collected.

-

-

Affinity Pull-Down:

-

The retinal lysate is pre-cleared by incubation with the control beads to minimize non-specific binding.

-

The pre-cleared lysate is then incubated with the Rp-8-Br-PET-cGMPS-coupled agarose beads, typically for several hours at 4°C with gentle rotation, to allow for binding of target proteins.

-

-

Washing and Elution:

-

The beads are washed extensively with wash buffer to remove unbound and non-specifically bound proteins.

-

Specifically bound proteins are then eluted from the matrix by incubation with a high concentration of free cGMP, which competitively displaces the bound proteins.[6]

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are concentrated and separated by SDS-PAGE.

-

Protein bands are excised, subjected to in-gel tryptic digestion, and the resulting peptides are extracted.

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The obtained MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.[6]

-

References

- 1. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 10. Heterologous expression of C. elegans ion channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of 8-Br-PET-cGMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), a widely utilized cGMP analog. This document details its interactions with key cellular proteins, presents quantitative binding data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to 8-Br-PET-cGMP

Rp-8-Br-PET-cGMPS is a membrane-permeable and phosphodiesterase-resistant cGMP analog. It is primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its chemical modifications, including the 8-bromo and the β-phenyl-1,N2-etheno substitutions, contribute to its high affinity for cGMP-binding sites and its resistance to hydrolysis by phosphodiesterases (PDEs).[1] These properties make it a valuable tool for elucidating the physiological and pathological roles of cGMP signaling pathways.

Primary Molecular Targets

The primary molecular targets of 8-Br-PET-cGMP are proteins that contain cGMP-binding domains. These include cGMP-dependent protein kinases (PKG), cyclic nucleotide phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) ion channels.[3] Additionally, cross-reactivity with cAMP-dependent protein kinase (PKA) has been observed.[3]

cGMP-Dependent Protein Kinase (PKG)

The most well-characterized target of 8-Br-PET-cGMP is PKG, a serine/threonine kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. 8-Br-PET-cGMP acts as a competitive inhibitor of PKG by binding to its cGMP-binding sites, thereby preventing its activation by endogenous cGMP.[4] Kinetic analysis has revealed that it is a potent inhibitor of PKG type Iα and Iβ.[4]

Cyclic Nucleotide Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, thus regulating the spatiotemporal dynamics of cGMP and cAMP signaling. While 8-Br-PET-cGMP is resistant to hydrolysis by PDEs, it has been shown to interact with and inhibit certain PDE isoforms.[3][4] Specifically, it has been identified as an interactor with PDE1β, PDE1c, and PDE6α in retinal tissue.[3] It has also been reported to potently inhibit PDE type V.[4]

Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides. They are essential for signal transduction in photoreceptors and olfactory sensory neurons. 8-Br-PET-cGMP has been shown to modulate the activity of CNG channels, acting as an inhibitor.[5] This interaction is particularly relevant in the context of retinal function and disease.

cAMP-Dependent Protein Kinase (PKA)

PKA is a key enzyme in the cAMP signaling pathway. Due to the structural similarity between cGMP and cAMP, some cGMP analogs exhibit cross-reactivity with PKA. Studies have shown that 8-Br-PET-cGMP can interact with and inhibit PKA, although generally with lower potency compared to its effect on PKG.[6] Specifically, it has been shown to bind to PKA1α.[3]

Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of 8-Br-PET-cGMP with its primary molecular targets.

| Target | Parameter | Value | Species/Tissue | Reference |

| PKG Iα | Ki | 0.03 µM | Purified | [4] |

| PKG Iβ | Ki | 0.03 µM | Purified | [4] |

| PKA | Ki | 11 µM | Not Specified | [6] |

| Rod CNG Channel | EC50,h (inhibition) | 0.45 µM | Xenopus laevis oocytes | [5] |

| Cone CNG Channel | EC50,h (inhibition) | 4.4 µM | Xenopus laevis oocytes | [5] |

| CNG Channels (general) | IC50 | 25 µM | Not Specified | [6] |

EC50,h refers to the concentration for half-maximal inhibition at low concentrations of the inhibitor.

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway and Points of Intervention by 8-Br-PET-cGMP

The following diagram illustrates the canonical cGMP signaling pathway and highlights the targets of 8-Br-PET-cGMP.

Caption: cGMP signaling pathway showing inhibition points of 8-Br-PET-cGMP.

Experimental Workflow for Target Identification and Validation

This diagram outlines a general workflow for identifying and validating the molecular targets of 8-Br-PET-cGMP.

Caption: Workflow for identifying and validating 8-Br-PET-cGMP targets.

Experimental Protocols

Affinity Chromatography for Target Discovery

This method is used to isolate proteins from a biological sample that bind to 8-Br-PET-cGMP.

Principle: 8-Br-PET-cGMP is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A cell or tissue lysate is passed over this matrix. Proteins with affinity for 8-Br-PET-cGMP will bind to the matrix, while non-binding proteins will flow through. The bound proteins are then eluted and identified, typically by mass spectrometry.[3]

Generalized Protocol:

-

Matrix Preparation: Covalently couple 8-Br-PET-cGMP to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's instructions.

-

Lysate Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Binding: Incubate the lysate with the 8-Br-PET-cGMP-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand (e.g., high concentration of free cGMP) or by changing the pH or ionic strength of the buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by in-solution digestion and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[7]

Kinase Activity Assay

This assay measures the effect of 8-Br-PET-cGMP on the activity of PKG and PKA.

Principle: The kinase activity is determined by measuring the transfer of the γ-phosphate from [γ-32P]ATP to a specific peptide substrate. The inhibitory effect of 8-Br-PET-cGMP is quantified by performing the assay in the presence of varying concentrations of the compound.

Generalized Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, purified PKG or PKA enzyme, a specific peptide substrate, [γ-32P]ATP, and MgCl2.

-

Inhibitor Addition: Add varying concentrations of 8-Br-PET-cGMP to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the kinase activity as a function of the 8-Br-PET-cGMP concentration to determine the IC50 value.

PDE Activity Assay